1-(1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone
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Overview
Description
1-(1-AMINO-5-METHYL-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLIN-2-YL)ETHANONE is a complex organic compound with the molecular formula C14H16N2OS and a molecular weight of 260.36 g/mol . This compound is part of the thienoisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(1-AMINO-5-METHYL-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLIN-2-YL)ETHANONE involves multiple steps, typically starting with the formation of the thienoisoquinoline core. The synthetic route may include:
Cyclization Reactions: Formation of the thienoisoquinoline ring system through cyclization reactions involving appropriate precursors.
Amination: Introduction of the amino group at the desired position using reagents such as ammonia or amines under specific conditions.
Acylation: Acylation of the amino group to form the ethanone derivative using acylating agents like acetyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(1-AMINO-5-METHYL-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLIN-2-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(1-AMINO-5-METHYL-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLIN-2-YL)ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 1-(1-AMINO-5-METHYL-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLIN-2-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(1-AMINO-5-METHYL-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLIN-2-YL)ETHANONE can be compared with other similar compounds in the thienoisoquinoline family:
1-AMINO-5-ETHYL-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLIN-2-YL)(4-ISOPROPYLPHENYL)METHANONE: Differing in the substituents on the isoquinoline ring, which can affect its biological activity and chemical properties.
1-AMINO-2-(4-CHLOROBENZOYL)-6,7,8,9-TETRAHYDRO-5-METHYLTHIENO(2,3-C)ISOQUINOLINE: Featuring a chlorobenzoyl group, which may enhance its antimicrobial properties.
Properties
Molecular Formula |
C14H16N2OS |
---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
1-(1-amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C14H16N2OS/c1-7-9-5-3-4-6-10(9)11-12(15)13(8(2)17)18-14(11)16-7/h3-6,15H2,1-2H3 |
InChI Key |
RUHQGRNZZQGBIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=C3C(=C(SC3=N1)C(=O)C)N |
Origin of Product |
United States |
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